4-Bromo-2-methyl-3-nitroaniline
Description
Contextualization of Halogenated and Nitrated Aniline (B41778) Derivatives in Organic Chemistry
Halogenated and nitrated aniline derivatives are cornerstones of modern organic chemistry, valued for their versatility as synthetic intermediates. prepchem.comgoogle.com The presence of halogen (e.g., bromine) and nitro groups on the aniline scaffold dramatically influences the electron density and reactivity of the aromatic ring. Halogens, while deactivating the ring towards electrophilic substitution, are excellent leaving groups in nucleophilic aromatic substitution and are crucial participants in a variety of powerful cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. sigmaaldrich.com These reactions are fundamental to the construction of carbon-carbon and carbon-heteroatom bonds, which form the backbone of many complex organic molecules.
The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack and directs incoming electrophiles to the meta position. chemimpex.com More importantly, the nitro group is readily reduced to an amino group, which can then be further functionalized. This transformation is a key step in the synthesis of diamino compounds and other polysubstituted aromatics. The interplay between halogen and nitro substituents, therefore, provides chemists with a powerful toolkit for regioselective synthesis. These derivatives are widely used as precursors in the industrial production of dyes, agrochemicals, and specialty polymers. chemimpex.comrsc.org
Overview of the Chemical and Synthetic Importance of 4-Bromo-2-methyl-3-nitroaniline in Contemporary Research
While specific research on this compound is not extensively documented in publicly available literature, its chemical and synthetic importance can be inferred from the reactivity of its constituent functional groups and by analogy to related, well-studied isomers. The molecule's structure, featuring an amino group, a methyl group, a nitro group, and a bromine atom, makes it a highly functionalized and potentially valuable synthetic intermediate.
A plausible synthetic route to this compound would likely start from 2-methylaniline (o-toluidine). The directing effects of the amino and methyl groups would need to be carefully managed. For instance, protection of the amino group as an acetamide (B32628) would direct nitration to the positions ortho and para to the methyl group. Subsequent bromination and deprotection could yield the desired product, although regioselectivity would be a critical challenge. An alternative could involve the nitration of 4-bromo-2-methylaniline (B145978). sigmaaldrich.com
The synthetic utility of this compound lies in the orthogonal reactivity of its functional groups:
The amino group can be diazotized and converted into a wide range of other functionalities (e.g., -H, -OH, -CN, -X via Sandmeyer reaction).
The bromine atom is primed for participation in palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, alkyl, or other organic fragments at the C4 position.
The nitro group at the C3 position can be selectively reduced to an amino group, opening pathways to synthesize substituted 1,2-diaminobenzenes, which are precursors to benzimidazoles and other heterocyclic systems.
The methyl group at C2 provides steric influence and can potentially be a site for further functionalization.
The properties of this specific isomer are not widely reported, but a comparison with its isomers highlights the importance of substituent placement on physical characteristics such as melting point.
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) |
|---|---|---|---|---|
| 4-Bromo-2-nitroaniline (B116644) | 875-51-4 | C6H5BrN2O2 | 217.02 | 110-113 |
| 4-Bromo-3-nitroaniline | - | C6H5BrN2O2 | 217.02 | - |
| 4-Bromo-2-methyl-6-nitroaniline | 77811-44-0 | C7H7BrN2O2 | 231.05 | 143-147 |
| 4-Bromo-2-methylaniline | 583-75-5 | C7H8BrN | 186.05 | 57-59 |
Identification of Current Research Trajectories and Future Opportunities for this compound
While direct research on this compound is limited, its potential utility suggests several promising research directions. The development of a reliable and high-yielding synthesis for this specific isomer would be the first critical step. Such a synthesis would unlock the potential for its use as a building block in several key areas:
Medicinal Chemistry: Substituted anilines are privileged scaffolds in drug discovery. The unique substitution pattern of this compound could be exploited to synthesize novel compounds for screening against various biological targets. The presence of multiple functional groups allows for the creation of diverse chemical libraries. For example, related halogenated nitroaromatic compounds have been investigated for their antibacterial properties. nih.gov
Materials Science: Anilines are precursors to polyaniline and other conductive polymers. rsc.org The specific substituents on this compound could be used to tune the electronic properties, solubility, and processability of novel polymeric materials for applications in sensors or electronic devices.
Heterocyclic Chemistry: The potential for this molecule to be converted into a substituted diamine makes it an attractive starting material for the synthesis of complex heterocyclic systems. Benzimidazoles, quinoxalines, and other nitrogen-containing heterocycles, which are important in pharmaceuticals and functional materials, could be accessed from this precursor.
Agrochemicals: Many commercial herbicides and fungicides are based on substituted aniline structures. The exploration of derivatives of this compound could lead to the discovery of new agrochemicals with improved efficacy or novel modes of action.
Structure
2D Structure
Properties
IUPAC Name |
4-bromo-2-methyl-3-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O2/c1-4-6(9)3-2-5(8)7(4)10(11)12/h2-3H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPLDFXDXQWVDGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1[N+](=O)[O-])Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60627691 | |
| Record name | 4-Bromo-2-methyl-3-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60627691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
414868-82-9 | |
| Record name | 4-Bromo-2-methyl-3-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60627691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Chemical Transformations
Established and Emerging Synthetic Routes to 4-Bromo-2-methyl-3-nitroaniline
The synthesis of a multi-substituted aromatic compound like this compound requires careful strategic planning to ensure the correct placement of functional groups on the benzene (B151609) ring. The interplay of activating and deactivating groups, along with their directing effects, governs the outcome of the synthetic sequence.
Regioselective Functionalization Strategies
Regioselectivity is paramount in the synthesis of this compound. The order of introduction of the bromo, methyl, nitro, and amino functionalities dictates the feasibility and efficiency of the synthesis. The directing effects of the substituents play a critical role. For instance, the amino (-NH₂) and methyl (-CH₃) groups are ortho-, para-directing activators, while the nitro (-NO₂) group is a meta-directing deactivator.
A common strategy to control reactivity and regioselectivity involves the protection of the highly activating amino group. Acetylation of an aniline (B41778) with acetic anhydride (B1165640) converts the amino group into an acetamido group (-NHCOCH₃). libretexts.org This group is still an ortho-, para-director but is less activating than the amino group, which helps prevent over-reaction, such as polybromination, and allows for more controlled substitutions. libretexts.orglibretexts.org For example, direct bromination of aniline often leads to the 2,4,6-tribromo product, whereas bromination of acetanilide (B955) yields a monobrominated product cleanly. libretexts.org This protective step is often crucial in multi-step syntheses to achieve the desired substitution pattern before being removed by hydrolysis in a later step. libretexts.orggoogle.com
Reductive Synthesis from Nitroaromatic Precursors
The preparation of substituted anilines can often be achieved through the chemoselective reduction of a nitro group on a precursor molecule. youtube.comnih.gov Aromatic nitro groups are readily reduced to primary amines using various reagents, including catalytic hydrogenation (e.g., H₂ over Palladium-on-carbon) or metal-acid systems like iron in hydrochloric acid (Fe/HCl). youtube.com
Supported gold nanoparticles have also emerged as highly effective catalysts for the chemoselective hydrogenation of nitro groups. nih.gov These catalysts are particularly valuable when other reducible functional groups (such as double bonds or carbonyl groups) are present in the molecule, as they show high selectivity for the nitro group reduction. nih.gov While a specific synthesis of this compound from a dinitro precursor is not prominently documented, this methodology remains a viable theoretical pathway if a suitable 4-bromo-1,3-dinitro-2-methylbenzene precursor were synthesized. The challenge would lie in the selective reduction of one specific nitro group over the other, influenced by the electronic and steric environment.
Multi-Step Synthetic Sequences and Process Optimization
The most practical approaches to synthesizing this compound involve multi-step sequences starting from simpler, commercially available anilines or nitroaromatics. Process optimization focuses on maximizing yield and purity at each step.
One established pathway begins with 2-nitroaniline (B44862). The synthesis involves the bromination of 2-nitroaniline to introduce the bromine atom at the para position relative to the amino group, yielding 4-bromo-2-nitroaniline (B116644). guidechem.com Subsequent steps would be required to introduce the methyl group, which presents significant regiochemical challenges.
A more controllable and commonly cited strategy involves building the substitution pattern around a protected aniline. A general, multi-step synthesis for a related compound, 4-bromo-2-nitroaniline, starts with aniline, which is first protected by acetylation. chegg.com The resulting acetanilide is then brominated and subsequently nitrated. The directing effects of the acetamido and bromo groups guide the nitro group to the desired position. The final step is the acidic hydrolysis of the acetamido group to reveal the primary amine, yielding the final product. chegg.com Adapting this to the target molecule would likely start with 2-methylaniline (o-toluidine).
Another documented process describes the synthesis of 4-bromo-2-methylaniline (B145978) from 2-methylaniline via protection, bromination, and hydrolysis. google.com Subsequent nitration would be the final step to yield the target compound. The conditions for this final nitration step would need to be carefully controlled to ensure the nitro group is introduced at the 3-position, directed by the existing substituents.
The following table summarizes potential synthetic routes.
| Starting Material | Key Steps | Reagents | Purpose |
| 2-Methylaniline | 1. Acetylation2. Bromination3. Nitration4. Hydrolysis | 1. Acetic Anhydride2. NBS or Br₂/CH₃COOH3. HNO₃/H₂SO₄4. HCl (aq) | 1. Protect amine, control reactivity2. Regioselective bromination3. Introduce nitro group4. Deprotect amine |
| 2-Nitroaniline | 1. Bromination | 1. KBr/H₂SO₄/NaClO₃ | 1. Direct bromination to form 4-bromo-2-nitroaniline guidechem.com |
| 4-Bromoaniline | 1. Acetylation2. Nitration3. Hydrolysis | 1. Acetic Anhydride2. HNO₃/H₂SO₄3. HCl (aq) | 1. Protect amine2. Introduce nitro group prepchem.com3. Deprotect amine |
This table presents generalized strategies based on known chemical transformations.
Derivatization Reactions and Functional Group Interconversions of this compound
The presence of both a nitro group and a primary aromatic amino group makes this compound a valuable substrate for a variety of chemical transformations, allowing for the synthesis of a wide range of derivatives.
Transformations of the Nitro Group
The most significant transformation of the nitro group in this context is its reduction to a primary amino group. This reaction converts this compound into 4-bromo-2-methylbenzene-1,3-diamine, an important building block for heterocyclic compounds and other complex molecules.
The reduction can be accomplished using several well-established methods:
Catalytic Hydrogenation: Using hydrogen gas with a metal catalyst such as Palladium (Pd), Platinum (Pt), or Nickel (Ni) is a clean and efficient method. youtube.com
Metal-Acid Reduction: A common laboratory method involves the use of a metal, such as tin (Sn), iron (Fe), or zinc (Zn), in the presence of a strong acid like hydrochloric acid (HCl). youtube.com
Other Reducing Agents: Tin(II) chloride (SnCl₂) in ethanol (B145695) is another effective reagent for the reduction of aromatic nitro groups. rsc.org
| Reaction | Reagent System | Product |
| Nitro Group Reduction | H₂ / Pd-C | 4-Bromo-2-methylbenzene-1,3-diamine |
| Nitro Group Reduction | Fe / HCl | 4-Bromo-2-methylbenzene-1,3-diamine |
| Nitro Group Reduction | SnCl₂ / EtOH | 4-Bromo-2-methylbenzene-1,3-diamine |
Reactions at the Amino Group
The primary amino group of this compound is nucleophilic and can undergo a variety of reactions common to arylamines. libretexts.orgchemistrysteps.com
Diazotization: Primary arylamines react with nitrous acid (HNO₂, typically generated in situ from NaNO₂ and a strong acid) at low temperatures to form arenediazonium salts. libretexts.org The resulting diazonium group (-N₂⁺) is an excellent leaving group and can be replaced by a wide range of nucleophiles in what are known as Sandmeyer or related reactions. This allows for the introduction of functionalities such as -OH, -CN, -F, -Cl, and -I.
Acylation: The amino group can be readily acylated by reacting it with acyl chlorides or acid anhydrides, such as acetic anhydride, to form the corresponding N-aryl amide. libretexts.orgallen.in This reaction is often used for protection, as mentioned previously, but the resulting amide itself is a stable and useful functional group.
Sulfonylation: Reaction with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) in the presence of a base yields a sulfonamide. libretexts.org Sulfonamides are important functional groups in medicinal chemistry.
N-Alkylation: The amino group can be alkylated. Reductive amination, which involves reacting the amine with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium borohydride), is a common method for introducing alkyl groups. rsc.orgorganic-chemistry.org
| Reaction | Reagent(s) | Functional Group Formed | Product Class |
| Diazotization | NaNO₂ / HCl (0-5 °C) | Diazonium Salt (-N₂⁺Cl⁻) | Arenediazonium Salt |
| Acetylation | Acetic Anhydride | Amide (-NHCOCH₃) | N-Aryl Amide |
| Sulfonylation | TsCl / Pyridine | Sulfonamide (-NHSO₂R) | N-Aryl Sulfonamide |
| Reductive Amination | R-CHO, NaBH₃CN | Secondary Amine (-NHR) | N-Alkyl Aniline |
Utility of the Bromo Substituent in Cross-Coupling Reactions
The bromine atom at the 4-position of this compound is a key functional group that allows for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in constructing more complex molecular architectures by forming new carbon-carbon and carbon-heteroatom bonds. The reactivity of the aryl bromide is influenced by the electronic nature of the other substituents on the ring—the electron-donating methyl group and the electron-withdrawing nitro group.
Suzuki-Miyaura Coupling: This reaction is a versatile method for forming C-C bonds by coupling the aryl bromide with an organoboron compound, such as a boronic acid or its ester. It is widely used to synthesize biaryl compounds. nih.govlibretexts.org For instance, the Suzuki coupling of 4-bromoanilines with various arylboronic acids proceeds with high yields. researchgate.net The reaction is tolerant of various functional groups, including those with electron-donating and electron-withdrawing properties. nih.gov Research has shown that even with an unprotected aniline, the reaction can be efficient. nih.gov The choice of catalyst, such as Pd(dppf)Cl₂, and base, like K₂CO₃, is crucial for the success of the reaction. nih.gov The reaction can also be performed under ligand-free and aerobic conditions in aqueous media. researchgate.net
Heck Coupling: The Heck reaction involves the coupling of the aryl bromide with an alkene to introduce a substituted alkene moiety. nrochemistry.comwikipedia.org This reaction is typically carried out in the presence of a palladium catalyst and a base. organic-chemistry.org The reaction is stereospecific, with both the migratory insertion and hydride elimination steps proceeding with syn stereochemistry. nrochemistry.comyoutube.com While aryl bromides are suitable substrates, aryl chlorides can be less reactive. youtube.com
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for forming C-N bonds by coupling an aryl halide with an amine. wikipedia.orgnumberanalytics.com This transformation is significant for synthesizing a wide array of substituted anilines. The reaction has seen continuous development, with newer generations of catalysts allowing for the coupling of a broad range of amines and aryl halides under milder conditions. wikipedia.org The catalytic cycle involves the oxidative addition of the aryl halide to a palladium(0) species, followed by amine coordination, deprotonation, and reductive elimination. libretexts.org Notably, the Buchwald-Hartwig amination has been successfully applied to nitroarenes, enabling the cross-coupling of nitro-substituted aryl halides with various amines. nih.gov
Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne to form a C(sp²)-C(sp) bond, leading to the synthesis of substituted alkynes. wikipedia.orgorganic-chemistry.org The reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst and an amine base. organic-chemistry.orglibretexts.org The Sonogashira reaction has been successfully used in the synthesis of various heterocyclic and complex molecules due to its mild reaction conditions. wikipedia.orgresearchgate.net The reactivity of dihalogenated substrates can be selective, with the alkyne typically adding to the more reactive halide position. libretexts.org
| Reaction | Coupling Partner | Bond Formed | Typical Catalyst/Reagents |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acid or Ester | C-C | Pd Catalyst (e.g., Pd(dppf)Cl₂), Base (e.g., K₂CO₃) |
| Heck Coupling | Alkene | C-C | Pd Catalyst, Base |
| Buchwald-Hartwig Amination | Amine | C-N | Pd Catalyst, Ligand, Base |
| Sonogashira Coupling | Terminal Alkyne | C-C | Pd Catalyst, Cu(I) co-catalyst, Base |
Other Electrophilic and Nucleophilic Aromatic Substitutions on the Ring System
The aromatic ring of this compound is subject to both electrophilic and nucleophilic substitution reactions, with the outcome dictated by the directing effects of the existing substituents.
Electrophilic Aromatic Substitution: The -NH₂ group is a powerful activating, ortho-, para-directing group, while the -CH₃ group is also activating and ortho-, para-directing. byjus.com Conversely, the -NO₂ group is strongly deactivating and meta-directing. scispace.com The bromine atom is deactivating but ortho-, para-directing. The combined effect of these groups makes further electrophilic substitution on the this compound ring complex. Direct nitration of anilines can lead to oxidation and the formation of meta-isomers due to the formation of the anilinium ion in acidic media. byjus.commasterorganicchemistry.com To control the reaction and favor the para-product, the amino group can be protected by acetylation, which moderates its activating effect. libretexts.org
Nucleophilic Aromatic Substitution (SNAr): The presence of the strongly electron-withdrawing nitro group makes the aromatic ring susceptible to nucleophilic attack, especially at the positions ortho and para to it. This allows for the displacement of the bromine atom at the 4-position by strong nucleophiles. This type of reaction is a key method for introducing a variety of functional groups onto the aromatic ring. A novel microwave-assisted method has been reported for the synthesis of anilines from activated aryl halides, which removes the need for organic solvents and catalysts, presenting a more environmentally friendly alternative. tandfonline.com
Sustainable and Catalytic Approaches in this compound Synthesis and Derivatization
Green Chemistry Principles in Synthetic Design
Green chemistry principles are increasingly being applied to the synthesis of substituted anilines to minimize environmental impact. These principles focus on aspects such as using renewable energy sources, employing catalysts, and using safer solvents. acs.orgrsc.orgrsc.org For example, sunlight has been utilized as a clean and cheap energy source for the N-acetylation of anilines, a common protection strategy in multi-step syntheses. rsc.orgrsc.org This method, using a mild Lewis acid like MgSO₄, can proceed under neat conditions, aligning with green chemistry goals. rsc.org Another approach involves a two-step synthesis of 4-bromoacetanilide from aniline that employs greener reagents, such as a ceric ammonium (B1175870) nitrate–KBr combination for bromination instead of elemental bromine. acs.org
Application of Homogeneous and Heterogeneous Catalysis
Catalysis is central to developing sustainable synthetic methods for substituted anilines. libretexts.orgsavemyexams.com
Homogeneous Catalysis: These catalysts are in the same phase as the reactants. libretexts.orgsavemyexams.com Palladium complexes used in cross-coupling reactions are prime examples of homogeneous catalysts. wikipedia.orgnumberanalytics.com While highly selective, a significant drawback is the difficulty in separating the catalyst from the product. baranlab.org
Heterogeneous Catalysis: These catalysts exist in a different phase from the reactants, often as a solid. libretexts.orgsavemyexams.com This characteristic facilitates easy separation and recycling of the catalyst. baranlab.org In the context of aniline synthesis, heterogeneous catalysts like supported palladium nanoparticles are used for dehydrogenative aromatization to produce primary anilines from cyclohexanones and ammonia. nih.gov These catalysts can be reused multiple times without a significant loss of performance. nih.gov
| Catalyst Type | Phase | Advantages | Disadvantages | Example |
|---|---|---|---|---|
| Homogeneous | Same as reactants | High selectivity, mild reaction conditions | Difficult to separate from product, potential for catalyst loss | Pd(PPh₃)₄ in Suzuki coupling |
| Heterogeneous | Different from reactants | Easy separation and recycling, robust | May have lower selectivity, potential for surface poisoning | Pd nanoparticles on Mg(OH)₂ for aromatization |
Biocatalytic Transformations and Enzyme Engineering for Substituted Anilines
Biocatalysis offers an environmentally friendly and highly selective alternative for chemical synthesis. nih.govworktribe.com Enzymes can operate under mild conditions, often in aqueous solutions, reducing the need for harsh reagents and organic solvents. worktribe.com
Biocatalytic Transformations: For substituted anilines, a key transformation is the reduction of the nitro group. Nitroreductase enzymes can selectively reduce aromatic nitro groups to the corresponding anilines. nih.govacs.org This biocatalytic method avoids the use of high-pressure hydrogen gas and precious-metal catalysts and shows high chemoselectivity, even in the presence of functional groups that are sensitive to traditional hydrogenation. nih.govworktribe.com Aniline oxygenase is another enzyme that can be involved in the degradation of substituted anilines, exhibiting broad substrate specificity. nih.gov
Enzyme Engineering: The application of enzymes in synthesizing complex molecules can be enhanced through protein engineering. By modifying enzymes, their stability, activity, and substrate scope can be improved. For instance, an immobilized nitroreductase has been used in a continuous packed-bed reactor for the synthesis of anilines, demonstrating the potential for scalable and sustainable production. nih.govacs.org This approach allows for the reuse of the enzyme and simplifies downstream processing. nih.gov
Theoretical and Computational Chemistry Investigations
Quantum Chemical Studies on Electronic Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide deep insights into the intrinsic properties of a molecule. These studies are fundamental to understanding its stability, reactivity, and spectroscopic behavior.
Density Functional Theory (DFT) Analysis of Molecular Conformation and Stability
DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, its conformation. For 4-Bromo-2-methyl-3-nitroaniline, the geometry would be optimized to find the lowest energy state. This involves calculating the bond lengths, bond angles, and dihedral angles.
The planarity of the benzene (B151609) ring is a key feature. However, the substituents—the amino (-NH2), nitro (-NO2), methyl (-CH3), and bromo (-Br) groups—can influence this. The steric hindrance between the adjacent methyl and nitro groups at positions 2 and 3, respectively, and the amino group, would likely cause some out-of-plane twisting of these groups to achieve a stable conformation. Specifically, the dihedral angle between the plane of the nitro group and the benzene ring is expected to be non-zero. In a related compound, 2-bromo-4-nitroaniline (B50497), the dihedral angle between the nitro group and the aromatic ring is 4.57(4)°. researchgate.netresearchgate.net A similar deviation would be anticipated for this compound.
Intramolecular hydrogen bonds can also play a significant role in stabilizing a particular conformation. An N-H···O interaction between the amino and nitro groups is a possibility, which would favor a more planar arrangement of these functionalities relative to each other.
Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative)
| Parameter | Predicted Value |
| C-N (amino) bond length | ~1.38 Å |
| C-N (nitro) bond length | ~1.47 Å |
| C-Br bond length | ~1.90 Å |
| C-C (aromatic) bond length | ~1.39 - 1.41 Å |
| N-O (nitro) bond length | ~1.23 Å |
| C-C-N (amino) bond angle | ~121° |
| C-C-N (nitro) bond angle | ~119° |
| O-N-O bond angle | ~124° |
| Dihedral Angle (Ring-NO2) | 5-15° |
Note: These values are illustrative and based on typical DFT results for similar substituted nitroanilines.
Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) Analysis for Reaction Prediction
The reactivity of a molecule can be predicted by analyzing its electronic properties. The Molecular Electrostatic Potential (MEP) map is a color-coded representation of the electrostatic potential on the surface of a molecule. It is invaluable for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).
For this compound, the MEP would likely show:
Negative potential (red/yellow): Concentrated around the oxygen atoms of the nitro group, indicating these are the most likely sites for electrophilic attack and hydrogen bond acceptance.
Positive potential (blue): Located around the hydrogen atoms of the amino group, making them susceptible to nucleophilic attack and key sites for hydrogen bond donation.
Moderately negative potential: Associated with the π-system of the aromatic ring.
Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is also critical for predicting reactivity.
HOMO: Represents the ability to donate an electron. For this molecule, the HOMO is expected to be distributed over the amino group and the aromatic ring, indicating these are the primary sites for electrophilic substitution.
LUMO: Represents the ability to accept an electron. The LUMO is likely to be localized on the nitro group and the benzene ring, suggesting these areas are prone to nucleophilic attack.
The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity. In a study of related imine derivatives, the HOMO-LUMO gap was found to be a key parameter in assessing their electronic properties. nih.gov
Table 2: Predicted FMO Properties for this compound (Illustrative)
| Parameter | Predicted Value (eV) |
| HOMO Energy | -6.5 to -5.5 |
| LUMO Energy | -2.5 to -1.5 |
| HOMO-LUMO Gap | 4.0 to 4.5 |
Note: These values are illustrative and based on typical DFT results for similar substituted nitroanilines.
Calculations of Spectroscopic Parameters for Assignment in Research Contexts
Computational methods can predict spectroscopic data, such as vibrational frequencies (Infrared and Raman) and electronic absorption spectra (UV-Vis). These calculated spectra are invaluable for interpreting and assigning experimental results.
A DFT frequency calculation for this compound would predict the vibrational modes associated with its functional groups. For instance:
N-H stretching vibrations of the amino group would be expected in the range of 3300-3500 cm⁻¹.
Asymmetric and symmetric stretching of the NO2 group would appear around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively.
C-H stretching of the methyl group and aromatic ring would be found in the 2900-3100 cm⁻¹ region.
C-Br stretching would occur at lower frequencies, typically below 700 cm⁻¹.
Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and thus the UV-Vis absorption spectrum. The predicted λmax values would correspond to π-π* and n-π* transitions within the molecule, influenced by the electron-donating amino group and the electron-withdrawing nitro group.
Investigation of Intermolecular Interactions and Solid-State Phenomena
The arrangement of molecules in a crystal lattice is governed by intermolecular forces. Computational modeling is a powerful tool for understanding these interactions and predicting the solid-state structure.
Hydrogen Bonding Networks and π-π Stacking Interactions in Crystalline Architectures
In the solid state, this compound is expected to form a network of intermolecular interactions.
Hydrogen Bonding: The amino group is a hydrogen bond donor, while the oxygen atoms of the nitro group are strong hydrogen bond acceptors. Therefore, N-H···O hydrogen bonds are highly likely to be a dominant feature in the crystal packing, linking molecules into chains or sheets. In the crystal structure of 2-methyl-4-nitroaniline, molecules are linked by N-H···O hydrogen bonds to form a three-dimensional framework. nih.gov Similarly, intermolecular N-H···N and N-H···O hydrogen bonds are observed in the crystal structure of 2-bromo-4-nitroaniline. researchgate.netresearchgate.net
Computational Modeling of Crystal Packing and Polymorphism
Computational methods can be used to predict the most likely crystal packing arrangements. By calculating the lattice energy of different hypothetical crystal structures (polymorphs), it is possible to identify the most thermodynamically stable form. These models would take into account the various intermolecular forces, including hydrogen bonds, halogen bonds (involving the bromine atom), and van der Waals interactions.
Hirshfeld surface analysis is a computational technique that can be used to visualize and quantify intermolecular contacts in a crystal. This analysis would provide a detailed picture of the close contacts between neighboring molecules, highlighting the relative importance of different types of interactions in the crystal packing of this compound.
Reaction Mechanism Elucidation and Kinetic Studies through Computational Methods
Computational methodologies, particularly those rooted in quantum mechanics, offer a pathway to map out the energetic landscapes of chemical reactions. By calculating the energies of reactants, products, and intermediate structures, a reaction's feasibility and preferred pathway can be determined. Kinetic parameters, which govern the rate of reaction, can also be estimated through these theoretical models.
For a molecule with the complexity of this compound, density functional theory (DFT) is a commonly employed computational method. It provides a good balance between accuracy and computational cost, making it suitable for studying the mechanisms of reactions such as electrophilic or nucleophilic substitutions, which are characteristic of aromatic amines.
Transition State Characterization for Key Chemical Transformations
A cornerstone of understanding any chemical reaction is the identification and characterization of its transition state—the highest energy point along the reaction coordinate. The geometry and energy of the transition state dictate the activation energy and, consequently, the reaction rate.
Computational chemists utilize various algorithms to locate transition state structures. These methods typically involve starting with an initial guess of the transition state geometry and then optimizing it on the potential energy surface. Once located, a frequency calculation is performed to confirm that the structure is indeed a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.
For this compound, key transformations of interest would include reactions involving the amine and nitro groups, as well as substitutions at the aromatic ring. The electronic-donating nature of the amino group and the methyl group, contrasted with the electron-withdrawing nitro group and the halogen, creates a complex electronic environment that can be precisely modeled using computational tools.
Table 1: Hypothetical Transition State Analysis for a Reaction of this compound
| Reaction Type | Key Interacting Atoms | Imaginary Frequency (cm⁻¹) | Activation Energy (kcal/mol) |
| N-H Bond Cleavage | N, H, Attacking Species | -1250 | 25.3 |
| C-Br Bond Cleavage | C, Br, Nucleophile | -450 | 35.8 |
| Nitro Group Reduction | N, O, Reducing Agent | -980 | 18.5 |
Note: The data in this table is illustrative and based on typical values for similar reactions. Specific experimental or detailed computational studies on this compound would be required for validated data.
Solvent Effects and Catalysis Mechanisms
Reactions are rarely carried out in the gas phase; the surrounding solvent can have a profound impact on reaction rates and mechanisms. Computational models can account for these solvent effects through either implicit or explicit solvent models.
Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and often provides a good approximation of bulk solvent effects. Explicit solvent models involve including a number of individual solvent molecules in the calculation, which can provide a more detailed picture of specific solvent-solute interactions, such as hydrogen bonding, at the cost of significantly higher computational resources.
Table 2: Illustrative Data on Solvent Effects on a Hypothetical Reaction of this compound
| Solvent | Dielectric Constant | Calculated Activation Energy (kcal/mol) |
| Gas Phase | 1 | 30.2 |
| Toluene | 2.4 | 28.5 |
| Dichloromethane | 8.9 | 26.1 |
| Acetonitrile | 37.5 | 24.7 |
| Water | 78.4 | 22.9 |
Note: This table demonstrates the general trend of how solvent polarity can influence reaction energetics. The values are for illustrative purposes only.
By systematically applying these computational techniques, a comprehensive understanding of the chemical reactivity of this compound can be achieved, guiding synthetic efforts and the design of new chemical processes.
Advanced Spectroscopic and Crystallographic Characterization in Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Complex Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including complex derivatives of 4-Bromo-2-methyl-3-nitroaniline. By analyzing the chemical shifts (δ), coupling constants (J), and integration of signals in ¹H and ¹³C NMR spectra, the precise arrangement of atoms within the molecule can be determined.
In the ¹H NMR spectrum of a compound like this compound, the aromatic protons would provide key information. Due to the substitution pattern, the two remaining protons on the benzene (B151609) ring would appear as distinct signals, likely doublets, with their chemical shifts influenced by the electronic effects of the bromo, methyl, nitro, and amino groups. The protons of the amino (NH₂) group would typically appear as a broad singlet, while the methyl (CH₃) group protons would present as a sharp singlet.
For comparison, studies on related nitro-substituted N-alkylanilines demonstrate how substitution patterns affect chemical shifts. scispace.com For instance, the presence of ortho nitro groups can cause significant downfield shifts for adjacent protons. scispace.comscispace.com In 2-nitroaniline (B44862), aromatic protons resonate at δ 8.097, 7.349, 6.823, and 6.688 ppm. chemicalbook.com For 4-nitroaniline, the aromatic protons appear at δ 8.02 and 6.76 ppm. chemicalbook.com The methyl group in a related compound, N,3-dimethyl-2,4,6-trinitroaniline, is also clearly identifiable in its NMR spectrum. scispace.com
The ¹³C NMR spectrum would further confirm the structure by showing distinct signals for each carbon atom in the molecule, with chemical shifts indicating their electronic environment. The carbon atoms bonded to the bromine, nitro group, and amino group would show characteristic shifts.
Table 1: Predicted ¹H NMR Spectral Data for this compound based on Analogous Compounds This table is predictive and based on data from structurally similar compounds. Actual experimental values may vary.
| Functional Group | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| Aromatic-H (C5-H) | 7.5 - 7.8 | Doublet (d) | Influenced by ortho-bromo and para-amino groups. |
| Aromatic-H (C6-H) | 6.8 - 7.2 | Doublet (d) | Influenced by ortho-amino and meta-bromo groups. |
| Amino (NH₂) | 5.0 - 6.0 | Broad Singlet (br s) | Chemical shift can be variable and concentration-dependent. |
| Methyl (CH₃) | 2.1 - 2.4 | Singlet (s) | Attached to the aromatic ring. |
By using techniques like spin decoupling, the positions of otherwise hidden amine proton signals can be located, providing a more complete structural picture. scispace.com
Vibrational Spectroscopy (FTIR, Raman) for Probing Functional Group Changes and Reaction Progress
Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman techniques, is crucial for identifying the functional groups present in a molecule and monitoring the progress of a reaction. youtube.comyoutube.com These methods are complementary and provide a detailed "fingerprint" of the molecule's vibrational modes.
For this compound, FTIR and Raman spectra would exhibit characteristic absorption bands corresponding to its specific functional groups. The progress of its synthesis, for example from a precursor like 4-bromo-2-methylaniline (B145978), could be monitored by observing the appearance of strong absorption bands associated with the nitro (NO₂) group.
Key expected vibrational frequencies include:
N-H Stretching: The amino group (NH₂) typically shows symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹.
C-H Stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while the methyl group's C-H stretches are found just below 3000 cm⁻¹.
NO₂ Stretching: The nitro group has very strong and characteristic asymmetric and symmetric stretching bands, typically around 1500-1560 cm⁻¹ and 1335-1385 cm⁻¹, respectively. The enhanced intensity of these peaks is a clear indicator of a successful nitration reaction. researchgate.net
C-N Stretching: Vibrations for the aromatic C-N bond are usually found in the 1250-1360 cm⁻¹ range.
C-Br Stretching: The carbon-bromine bond vibration is expected in the far-infrared region, typically between 500 and 600 cm⁻¹.
Studies on analogous compounds, such as 2,6-dibromo-4-nitroaniline, have utilized FTIR and FT-Raman spectroscopy in conjunction with density functional theory (DFT) calculations to precisely assign these vibrational modes. nih.gov Similarly, research on 5-amino-2-nitrobenzoic acid has demonstrated the power of these techniques in identifying fundamental vibrations, overtones, and combination bands. nih.gov
Table 2: Characteristic Vibrational Frequencies for this compound Based on typical frequency ranges for functional groups and data from related compounds.
| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Technique |
| Amino (NH₂) | Asymmetric & Symmetric Stretch | 3300 - 3500 | FTIR/Raman |
| Amino (NH₂) | Scissoring | 1590 - 1650 | FTIR/Raman |
| Aromatic (C-H) | Stretch | 3000 - 3100 | FTIR/Raman |
| Methyl (C-H) | Stretch | 2850 - 2960 | FTIR/Raman |
| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1560 | FTIR |
| Nitro (NO₂) | Symmetric Stretch | 1335 - 1385 | FTIR |
| Aromatic (C=C) | Ring Stretch | 1400 - 1600 | FTIR/Raman |
| Carbon-Bromine (C-Br) | Stretch | 500 - 600 | FTIR/Raman |
Single Crystal X-ray Diffraction for Precise Molecular and Supramolecular Structure Determination
Single-crystal X-ray diffraction stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate measurements of bond lengths, bond angles, and torsion angles, confirming the molecule's connectivity and stereochemistry. It also reveals the supramolecular arrangement, showing how molecules are packed in the crystal lattice through intermolecular interactions like hydrogen bonds.
While specific crystal structure data for this compound is not publicly available, analysis of closely related structures provides a clear indication of the expected results. For example, the crystal structure of 2-bromo-4-nitroaniline (B50497) reveals an orthorhombic system with space group Pna2₁. researchgate.net In another related compound, 2-bromo-4,6-dinitroaniline (B162937), the crystal system is monoclinic with space group P2₁/c. nih.gov
In the crystal structure of this compound, one would expect to observe specific intermolecular interactions. The amino group would likely act as a hydrogen bond donor, forming N-H···O bonds with the nitro group of an adjacent molecule. This type of hydrogen bonding is a common feature that stabilizes the crystal structures of nitroanilines. researchgate.netnih.gov The analysis would also determine the planarity of the benzene ring and the dihedral angles of the nitro and amino groups relative to the ring. In 2-bromo-4,6-dinitroaniline, the nitro groups are nearly coplanar with the aniline (B41778) ring, with dihedral angles of 2.04° and 1.18°. nih.gov
Table 3: Illustrative Crystallographic Data Based on the Analogous Compound 2-Bromo-4,6-dinitroaniline This data is for 2-bromo-4,6-dinitroaniline and serves as an example of parameters obtained from single-crystal X-ray diffraction. nih.gov
| Parameter | Value |
| Chemical Formula | C₆H₄BrN₃O₄ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 6.6955 |
| b (Å) | 7.7720 |
| c (Å) | 16.0608 |
| β (°) | 95.4182 |
| Volume (ų) | 832.03 |
| Z (molecules/unit cell) | 4 |
Mass Spectrometry Techniques for Reaction Monitoring and Product Identification
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for confirming the molecular weight of a synthesized compound and can be used to monitor the progress of a chemical reaction by detecting the disappearance of reactants and the appearance of products.
For this compound (C₇H₇BrN₂O₂), the molecular weight is approximately 231.05 g/mol . A key feature in its mass spectrum would be the molecular ion peak (M⁺). Due to the presence of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance, the molecular ion peak would appear as a characteristic pair of signals (an M⁺ peak and an M+2 peak) of almost equal intensity, separated by two m/z units. asdlib.org This isotopic signature is a definitive indicator of a monobrominated compound. For instance, the mass spectrum for the isomer 4-Bromo-2-methyl-6-nitroaniline is available and would show this pattern. nist.gov
Mass spectrometry is also used to identify products through the analysis of fragmentation patterns. Under techniques like electron ionization (EI), the molecular ion can break apart into smaller, stable fragment ions. The fragmentation of bromo-nitroaromatic compounds often involves the loss of the nitro group (NO₂), the bromine atom (Br), or other small molecules. miamioh.educhegg.com Analysis of these fragments helps piece together the structure of the parent molecule. In situ monitoring of a reaction mixture by MS allows for real-time tracking of ion intensities corresponding to reactants, intermediates, and the final product, providing valuable kinetic data and confirmation of reaction completion.
Table 4: Predicted Key Ions in the Mass Spectrum of this compound This table is predictive and based on the compound's structure and known fragmentation patterns.
| Ion | m/z (for ⁷⁹Br / ⁸¹Br) | Description |
| [M]⁺ | 230 / 232 | Molecular Ion |
| [M - NO₂]⁺ | 184 / 186 | Loss of the nitro group |
| [M - Br]⁺ | 151 | Loss of the bromine atom |
| [M - NO₂ - HCN]⁺ | 157 / 159 | Subsequent loss of hydrogen cyanide from [M - NO₂]⁺ |
Role As a Key Intermediate in Complex Chemical Syntheses
Precursor in the Synthesis of Advanced Organic Scaffolds
The molecular architecture of 4-Bromo-2-methyl-3-nitroaniline makes it an ideal starting material for the synthesis of a wide array of complex organic structures. The presence of the amine, nitro, and bromo functionalities allows for sequential and selective reactions, enabling chemists to build intricate molecular frameworks.
Building Block for Heterocyclic Systems
Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. The structure of this compound is well-suited for the construction of various heterocyclic rings. For instance, the ortho-positioning of the amino and nitro groups can be exploited in the synthesis of benzimidazoles, a class of compounds with a broad spectrum of biological activities.
A general strategy involves the reduction of the nitro group to a second amino group, forming a diamino-substituted benzene (B151609) ring. This resulting intermediate can then be cyclized with various reagents to form the imidazole (B134444) ring. For example, a patent describes a method for preparing benzimidazole (B57391) compounds from a nitroaniline derivative. The process involves the reduction of a bromo-nitro aniline (B41778) to a bromo-diaminobenzene, which is then condensed with formic acid to yield a bromobenzimidazole. While this example does not use the exact methyl-substituted aniline, the underlying principle of using a bromo-nitroaniline as a precursor for benzimidazole synthesis is clearly demonstrated.
The reactivity of the functional groups in this compound allows for its potential use in synthesizing a variety of heterocyclic systems beyond benzimidazoles, including quinoxalines and other fused heterocycles.
Role in the Synthesis of Dyes and Pigments
Substituted anilines, particularly those containing nitro and bromo groups, are important intermediates in the synthesis of azo dyes and other colorants. These functional groups can be chemically modified to create chromophoric systems responsible for the color of the dye.
Bromo-nitroaniline derivatives are specifically mentioned as dye intermediates. The amino group in these compounds can be diazotized and then coupled with a suitable coupling component to form an azo linkage (-N=N-), which is a common feature in many dyes. The bromine and nitro groups can act as auxochromes, modifying the color and properties, such as lightfastness, of the final dye molecule. While specific examples detailing the use of this compound in dye synthesis are not prevalent in readily available literature, its structural similarity to known dye intermediates suggests its potential in this application.
Intermediate in the Preparation of Agrochemicals and Specialty Chemicals
The development of new agrochemicals and specialty chemicals often relies on the availability of versatile chemical intermediates. Substituted anilines are frequently used as starting materials for the synthesis of herbicides, fungicides, and insecticides. Patents have been filed for the preparation of bromoaniline derivatives that serve as intermediates in the synthesis of compounds for crop protection.
The unique substitution pattern of this compound could lead to the development of novel agrochemicals with specific biological activities. The different functional groups can be independently modified to fine-tune the properties of the final product, such as its efficacy, selectivity, and environmental persistence.
Integration into Multi-component Reactions and Convergent Synthesis Strategies
The functional groups of this compound make it an attractive candidate for participation in MCRs. For example, the amino group can react with an aldehyde or ketone and an isocyanide in the Ugi or Passerini reactions, which are classic examples of MCRs. The resulting products would incorporate the bromo-methyl-nitroaniline scaffold and could be further elaborated using the remaining functional groups. While specific examples of this compound in MCRs are not widely reported, its potential for such applications is clear from a chemical standpoint.
In convergent synthesis, this compound can serve as a key building block that is modified and then coupled with other complex fragments to assemble a larger target molecule. This approach can significantly shorten the synthetic route and facilitate the purification of intermediates.
Development of Libraries of Functionalized Anilines via this compound Derivatization
The quest for new drugs and materials often involves the synthesis and screening of large numbers of related compounds, known as chemical libraries. The structure of this compound is an excellent starting point for the creation of a library of functionalized anilines.
Each of the functional groups—the amine, the nitro group, and the bromine atom—can be selectively reacted to introduce a wide variety of substituents. For example:
The amino group can be acylated, alkylated, or used in coupling reactions to introduce a diverse range of side chains.
The nitro group can be reduced to an amine and then further functionalized, or it can be used in nucleophilic aromatic substitution reactions.
The bromine atom can be replaced by other functional groups through transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, or Buchwald-Hartwig reactions.
This systematic derivatization allows for the generation of a large and diverse library of compounds from a single, readily available starting material. This approach is highly valuable in drug discovery and materials science for exploring structure-activity relationships and identifying lead compounds with desired properties.
Environmental Behavior and Degradation Pathways
Abiotic Degradation Mechanisms
Abiotic degradation, occurring without the involvement of living organisms, is a crucial factor in the environmental persistence of chemical compounds. For 4-Bromo-2-methyl-3-nitroaniline, the primary abiotic degradation mechanisms are expected to be photolysis and, to a lesser extent, hydrolysis.
Photolysis, the breakdown of compounds by light, is a significant degradation pathway for many aromatic compounds. Nitroaromatic compounds, in particular, can be susceptible to photolytic degradation, although the rates and products can vary widely depending on the specific structure and environmental conditions.
The degradation of nitroaromatic compounds in the environment through direct photolysis is often slow. However, advanced oxidation processes, such as the UV/H2O2 process, can effectively lead to their complete mineralization nih.gov. The presence of nitrate and nitrite ions in sunlit waters can also lead to the formation of nitrating agents, which could further transform aromatic compounds nih.gov.
For this compound, photolytic transformation could proceed through several potential pathways:
Denitration: The nitro group is susceptible to photochemical displacement, potentially being replaced by a hydroxyl group to form a brominated methyl-nitrophenol.
Dehalogenation: The carbon-bromine bond may be cleaved by UV radiation, leading to the formation of 2-methyl-3-nitroaniline. Photochemical degradation of brominated flame retardants has been shown to result in less brominated compounds nih.gov.
Oxidation of the Methyl Group: The methyl group could be oxidized to a carboxylic acid.
Ring Cleavage: Prolonged exposure to high-energy UV radiation, especially in the presence of photosensitizers or reactive oxygen species, could lead to the cleavage of the aromatic ring.
The intermediates formed during the photolysis of this compound are likely to be transient and reactive. Based on studies of similar compounds, a range of intermediates could be anticipated.
| Potential Intermediate | Formation Pathway |
| 4-Bromo-2-methyl-3-nitrophenol | Hydroxylation with concurrent denitration |
| 2-Methyl-3-nitroaniline | Reductive dehalogenation |
| 4-Bromo-3-nitrobenzoic acid | Oxidation of the methyl group |
| Various hydroxylated and ring-opened products | Advanced oxidation |
This table is based on inferred pathways from related compounds and does not represent experimentally confirmed data for this compound.
Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The susceptibility of a compound to hydrolysis depends on the presence of hydrolyzable functional groups. In the case of this compound, the aromatic amine and nitro groups are generally stable to hydrolysis under typical environmental pH conditions.
The carbon-bromine bond in aromatic compounds is also generally resistant to hydrolysis compared to aliphatic C-Br bonds docbrown.inforsc.orgalgoreducation.com. However, under specific conditions, such as in the presence of strong nucleophiles or under elevated temperatures, hydrolysis of the C-Br bond could occur, leading to the formation of 4-hydroxy-2-methyl-3-nitroaniline. The rate of hydrolysis of halogenoalkanes is influenced by the nature of the halogen, with iodoalkanes reacting fastest and fluoroalkanes the slowest rsc.orgalgoreducation.com.
Other potential abiotic degradation processes in environmental matrices such as soil and sediment could involve reactions with naturally occurring minerals and organic matter. For instance, anilines can bind to humic substances in the soil, which may affect their bioavailability and subsequent degradation researchgate.net.
Biotic Degradation Pathways
Biotic degradation, mediated by microorganisms, is a primary mechanism for the removal of many organic pollutants from the environment. The presence of a nitro group, a halogen, and a methyl group on the aniline (B41778) ring of this compound suggests that its biodegradation will be a complex, multi-step process.
Microorganisms have evolved diverse strategies to metabolize nitroaromatic compounds dtic.milnih.gov. The degradation of substituted anilines can proceed through different initial enzymatic attacks.
For this compound, several initial steps in microbial degradation can be postulated based on studies of analogous compounds:
Nitro Group Reduction: A common initial step in the microbial metabolism of nitroaromatic compounds is the reduction of the nitro group (-NO2) to a nitroso (-NO), hydroxylamino (-NHOH), and finally an amino (-NH2) group plos.orgresearchgate.net. This process is often catalyzed by nitroreductases researchgate.netomicsonline.org. This would lead to the formation of 4-bromo-2-methyl-1,3-diaminobenzene.
Oxidative Deamination: The amino group can be removed and replaced by a hydroxyl group, a reaction catalyzed by monooxygenases or dioxygenases. This would result in the formation of a brominated methyl-nitrophenol.
N-Demethylation (if applicable to the amine group): In the case of N-methylated anilines, the methyl group is removed as formaldehyde plos.orgresearchgate.net. While the methyl group in the target compound is on the ring, this highlights the enzymatic capability of microorganisms to cleave C-N bonds.
Dehalogenation: Microorganisms can remove halogen substituents from aromatic rings through either oxidative or reductive mechanisms nih.gov.
Following the initial transformations, the resulting intermediates are typically funneled into central metabolic pathways. For example, catechols and substituted catechols are common intermediates that undergo ring cleavage by dioxygenases, leading to complete mineralization frontiersin.org.
A study on the aerobic degradation of N-methyl-4-nitroaniline by a Pseudomonas species identified several key metabolites plos.orgresearchgate.net. While this compound differs from this compound, the degradation pathway provides a useful model.
| Metabolite | Enzymatic Step |
| 4-Nitroaniline | N-demethylation |
| 4-Aminophenol | Monooxygenation (removal of -NO2) |
| 1,2,4-Benzenetriol | Oxidative deamination (removal of -NH2) |
This table presents data from the degradation of N-methyl-4-nitroaniline by Pseudomonas sp. strain FK357 and is intended to illustrate a potential degradation pathway for a related compound. plos.orgresearchgate.net
The biotransformation of nitroanilines in the environment is influenced by a variety of factors, including the availability of oxygen. Under anaerobic conditions, the reductive pathway is favored, leading to the formation of aromatic amines. These amines can be persistent and may pose their own toxicological concerns.
Under aerobic conditions, oxidative pathways are more common, often leading to the removal of the nitro group as nitrite and the formation of hydroxylated intermediates that can be further degraded through ring cleavage dtic.mil. The degradation of aniline and its derivatives often involves the formation of catechols, which are then subject to either ortho- or meta-cleavage pathways frontiersin.org.
The presence of multiple substituents on the aromatic ring of this compound is likely to make it more resistant to biodegradation compared to simpler anilines. The combination of an electron-withdrawing nitro group and a halogen can increase the recalcitrance of the compound.
Environmental Fate and Persistence Studies in Controlled Systems
There is a significant lack of studies on the environmental fate and persistence of this compound in controlled systems such as soil microcosms or aquatic test systems. However, general knowledge about related compounds suggests that its persistence will be influenced by several factors.
Brominated aromatic compounds, such as certain flame retardants, are known for their persistence in the environment nih.govfapu.deeuropa.euuseforesight.io. The carbon-bromine bond is generally stable, contributing to the longevity of these compounds. The half-life of pesticides in soil can vary widely depending on soil type, moisture, and temperature, ranging from a few days to over a hundred days nih.gov.
Q & A
Q. What are the recommended synthetic routes for 4-Bromo-2-methyl-3-nitroaniline?
A common approach involves sequential functionalization of aniline derivatives. For brominated nitroanilines, bromination of the aromatic ring (e.g., using Br₂ in H₂SO₄ or FeBr₃) followed by nitration (HNO₃/H₂SO₄) is typical . The methyl group may influence regioselectivity during nitration, directing the nitro group to the meta position relative to the bromine. Post-synthesis, purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate) is recommended .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR can confirm substitution patterns (e.g., methyl, bromo, nitro groups). For example, the nitro group induces deshielding in adjacent protons .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (expected ~230–245 g/mol based on analogues) .
- FTIR : Peaks at ~1520 cm⁻¹ (NO₂ asymmetric stretch) and ~1350 cm⁻¹ (symmetric stretch) confirm nitro functionality .
Q. What safety protocols are essential for handling this compound?
- PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Work in a fume hood due to potential inhalation hazards (H332) .
- Storage : Keep in airtight containers at ambient temperature, away from ignition sources .
- First Aid : For skin exposure, wash with water for 15+ minutes; seek medical attention if ingested .
Q. How can researchers validate the purity of synthesized this compound?
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30) .
- Melting Point : Compare observed values to literature (e.g., analogues like 4-Bromo-2-nitroaniline melt at 110–113°C ). Discrepancies >2°C suggest impurities.
Advanced Questions
Q. How do electronic effects influence regioselectivity during nitration of brominated methylanilines?
The bromine (strong meta-director) and methyl (weak ortho/para-director) groups compete. Computational studies (DFT) predict the nitro group favors the position meta to bromine due to stronger electronic effects. Experimental validation via NOE NMR or X-ray crystallography is advised .
Q. What strategies resolve contradictions in reported physical properties (e.g., melting points)?
- Reproducibility Checks : Repeat synthesis/purification under standardized conditions.
- Analytical Cross-Validation : Use DSC (differential scanning calorimetry) for precise melting points.
- Literature Review : Compare data from peer-reviewed studies (e.g., 4-Bromo-3-methylaniline melts at 80–82°C , while 4-Bromo-2-nitroaniline melts at 110–113°C ). Contradictions may arise from polymorphism or solvent traces .
Q. How does the molecular structure of brominated nitroanilines impact electro-optic applications?
Nitro groups enhance hyperpolarizability, critical for nonlinear optics. In 2-methyl-4-nitroaniline (MNA), the large second-order susceptibility (χ²) arises from charge transfer between nitro and amine groups . For this compound, bromine’s electron-withdrawing effect may further modulate χ², but experimental verification via Kurtz-Perry powder tests is needed.
Q. What are the challenges in scaling up synthesis while maintaining yield and purity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
